molecular formula C11H17BrClNO B6344252 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240569-81-6

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6344252
CAS No.: 1240569-81-6
M. Wt: 294.61 g/mol
InChI Key: UPDXRAXCDNYLFN-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is a brominated phenolic compound featuring a secondary amine (butan-2-yl) group at the ortho position of the phenol ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-bromo-2-[(butan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14;/h4-6,8,13-14H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXRAXCDNYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride typically involves the bromination of 2-{[(butan-2-yl)amino]methyl}phenol. The reaction conditions often include the use of bromine or a bromine source in an organic solvent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Substituents Molecular Weight (g/mol) Key Applications Structural/Functional Differences
Target Compound Bromo, butan-2-yl aminomethyl phenol ~286.6 (calculated) Research, drug discovery Flexible secondary amine, phenol group
4-Bromo-2-(dimethylamino)benzoic acid HCl Bromo, dimethylamino, benzoic acid ~294.6 Organic synthesis Carboxylic acid enhances hydrophilicity
Bromhexine HCl Dibromo, bicyclic amine 412.6 Mucolytic agent Rigid amine structure, dibromo substitution
2C-B HCl Bromo, dimethoxy phenethylamine 336.1 Psychoactive drug Phenethylamine backbone, methoxy groups
4-Bromo-2-(trifluoromethyl)aniline HCl Bromo, trifluoromethyl, aniline ~274.5 Agrochemical intermediates Electron-withdrawing CF₃ group

Biological Activity

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in enzyme inhibition and receptor interaction. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.

Chemical Structure and Properties

The compound has the molecular formula C11H18BrClNOC_{11}H_{18}BrClNO and features a phenolic structure with a butan-2-ylamino substituent. The presence of bromine enhances its reactivity, making it suitable for various chemical reactions, including substitution and coupling reactions.

The biological activity of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the butan-2-ylamino group may facilitate binding to target proteins. This dual interaction potentially modulates the activity of various metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been used in studies to explore its effects on specific metabolic pathways, suggesting potential applications in pharmacology.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death .

Case Studies

  • Antibacterial Activity : In a study examining various substituted phenolic compounds, 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride demonstrated effective inhibition against multiple bacterial strains, with zones of inhibition comparable to standard antibiotics .
  • Enzyme Interaction : A study focused on the interactions between this compound and specific enzymes revealed that it could effectively inhibit enzyme activity, which may have implications for drug development targeting metabolic diseases.

Research Findings

Recent studies have highlighted the importance of the bromine substituent in enhancing the biological activity of phenolic compounds. The presence of electron-donating or electron-withdrawing groups significantly influences antimicrobial efficacy and enzyme inhibition potential .

Comparative Analysis

Compound NameChemical FormulaKey Characteristics
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochlorideC11H18BrClNOC_{11}H_{18}BrClNOExhibits enzyme inhibition; antimicrobial properties
4-Bromo-2-{[(ethylamino)methyl]}phenolC10H14BrClNOC_{10}H_{14}BrClNOSimilar structure; different biological activity profile
4-Bromo-2-{[(propylamino)methyl]}phenolC11H16BrClNOC_{11}H_{16}BrClNOEnhanced solubility; potential for drug development

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